3-Methylthiophene-2-thiol

Description

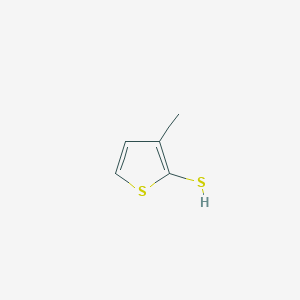

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophene-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDNOCNXOSFLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Methylthiophene 2 Thiol

Established Synthetic Routes and Reaction Mechanisms

Cyclization Reactions in Thiol Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the thiophene (B33073) ring system. These methods typically involve the formation of the heterocyclic ring from acyclic precursors containing the necessary carbon and sulfur atoms. The synthesis may involve cyclization steps where precursors undergo transformations in the presence of acids or bases to form the desired thiol structure.

One notable approach involves the reaction of compounds containing a 1,4-dicarbonyl moiety with a sulfurizing agent like phosphorus pentasulfide, a method known as the Paal-Knorr thiophene synthesis. scribd.com Variations of this approach can be tailored to introduce the methyl and thiol substituents at the desired positions.

Another strategy employs the reaction of acetylenic ketones with methyl thioglycolate in the presence of a base like cesium carbonate. This method proceeds through a cyclization reaction to yield substituted thiophenes. researchgate.net Furthermore, metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates provides a regioselective and atom-economical route to thiophene derivatives. researchgate.netmdpi.com The mechanism generally involves the activation of the triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur-containing group. mdpi.com

Michael Addition Strategies and Isomer Control

Michael addition reactions represent a powerful tool for the construction of the thiophene ring with precise control over the substitution pattern. srce.hr This strategy typically involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. srce.hr For the synthesis of 3-methylthiophene-2-thiol, a common route involves the Michael addition of a mercaptoacetaldehyde (B1617137) derivative to methyl vinyl ketone or its derivatives. google.comgoogleapis.com Careful control of the reaction conditions is crucial to ensure the formation of the desired isomerically pure product. google.comgoogleapis.com

The process can be summarized by the reaction of a mercaptoacetaldehyde dialkyl acetal (B89532) or mercaptoacetaldehyde itself with methyl vinyl ketone in the presence of a base. google.com This initial Michael adduct, a 3-oxobutylmercaptoacetaldehyde or its dialkyl acetal, then undergoes further transformations, including cyclization, to yield the thiophene ring. google.com The choice of reactants and the reaction pathway can influence the final product, with some routes requiring a subsequent dehydrogenation step to form the aromatic thiophene ring. google.com

| Michael Donor | Michael Acceptor | Key Intermediate |

| Mercaptoacetaldehyde or its dialkyl acetal | Methyl vinyl ketone | 3-Oxobutylmercaptoacetaldehyde or its dialkyl acetal |

| Mercaptoacetaldehyde or its dialkyl acetal | 3-Butyn-2-one | 3-Oxobut-1-enylmercaptoacetaldehyde or its dialkyl acetal |

Synthesis from Mercaptoacetaldehyde Derivatives

The synthesis of 3-methylthiophene-2-carboxaldehyde, a direct precursor to this compound, can be achieved starting from mercaptoacetaldehyde derivatives. google.comgoogleapis.com A key process involves the reaction of a dialkyl acetal of 2-mercaptoacetaldehyde with methyl vinyl ketone or a related compound. google.comgoogleapis.com

An improved process for preparing the necessary dialkyl acetals of 2-mercaptoacetaldehyde involves reacting an alkyl vinyl ether with sulfur chloride. This produces a bis(2-chloro-2-alkoxyethyl)disulfide, which is then treated with an alcohol to form a bis(2,2-dialkoxyethyl)disulfide. Subsequent reduction under alkaline conditions yields the alkali metal salt of 2-mercaptoacetaldehyde acetal, a valuable intermediate. google.com

These mercaptoacetaldehyde derivatives then undergo a Michael addition with compounds like methyl vinyl ketone or 3-butyn-2-one, followed by cyclization and other necessary transformations to yield 3-methylthiophene-2-carboxaldehyde. google.com

Conversion from Thiophene-2-carboxaldehyde Precursors

This compound can be prepared from 3-methylthiophene-2-carboxaldehyde. This aldehyde precursor is synthetically accessible through various routes. google.comgoogleapis.comsigmaaldrich.comchemicalbook.com One method involves the direct formylation of 3-methylthiophene (B123197), although this can sometimes lead to mixtures of isomers. google.com

A more controlled synthesis of 3-methylthiophene-2-carboxaldehyde involves the reaction of 3-methyl-2-thienyl magnesium bromide with N,N-dimethylformamide. googleapis.com Another approach utilizes the reaction of 3-methylthiophene with dichloromethyl methyl ether in the presence of a Friedel-Crafts catalyst. googleapis.com

Once 3-methylthiophene-2-carboxaldehyde is obtained, it can be converted to the corresponding thiol. This transformation can be achieved through various standard organic reactions. For instance, baker's yeast has been investigated for its capacity to generate thiols from cysteine-aldehyde conjugates, suggesting a potential bioconversion route from 3-methylthiophene-2-carboxaldehyde. sigmaaldrich.comchemicalbook.com

Transformations Involving Thiophene-Based Intermediates

The synthesis of this compound can also be approached through the functionalization of pre-existing thiophene rings. These transformations often involve the introduction or modification of substituents on the thiophene core.

For example, starting with 3-methylthiophene, direct lithiation with a strong base like butyllithium (B86547) can generate a 2-lithiothiophene intermediate. wikipedia.org This nucleophilic species can then react with an electrophilic sulfur source to introduce the thiol group at the 2-position. wikipedia.org

Furthermore, various substituted thiophenes can serve as precursors. For instance, a series of novel thiophene derivatives have been prepared through nucleophilic substitution reactions on N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides using different sulfur nucleophiles. semanticscholar.org The synthesis of complex aromatic systems has also been achieved using thiophene intermediates, highlighting the versatility of the thiophene ring in organic synthesis. uvic.ca

Novel Approaches and Catalytic Methods for this compound Generation

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of thiophene derivatives, including this compound. These novel approaches often employ advanced catalytic systems to achieve high selectivity and yield under milder conditions.

Catalytic methods involving transition metals have shown significant promise. For instance, palladium-catalyzed cycloisomerization of 1-mercapto-3-yn-2-ols has been developed for the synthesis of substituted thiophenes. mdpi.com This method has been shown to be effective in various solvents, including ionic liquids, which allows for catalyst recycling. mdpi.com Gold and silver catalysts have also been employed in the transformation of mercapto-alkyne derivatives into thiophenes. mdpi.com

Metal-free approaches are also gaining traction. The use of Lawesson's reagent to convert levulinic acid, a biomass-derived platform chemical, into 5-methylthiophene-2-thiol (B1266635) demonstrates a sustainable route to thiophenethiols. royalsocietypublishing.org Additionally, iodocyclization reactions of sulfur-containing alkynes provide a metal-free pathway to iodinated thiophenes, which can be further functionalized. mdpi.com

Transition Metal-Catalyzed Synthetic Procedures

Transition metal catalysis is a cornerstone in the synthesis of thiophene derivatives, offering high efficiency and selectivity. Palladium, copper, and rhodium complexes are prominently used to construct the thiophene ring or to introduce functional groups onto a pre-existing ring.

Palladium catalysts, in particular, have been extensively used for C-C and C-S bond formations. A notable method involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. acs.org This reaction, typically catalyzed by a PdI₂/KI system, converts the acyclic precursor into a substituted thiophene in good to high yields. acs.org The process occurs through an intramolecular nucleophilic attack of the thiol group on the metal-coordinated triple bond. mdpi.com While this method has been generalized for various substituted thiophenes, its application for producing this compound would depend on the synthesis of the appropriate mercapto-yn-ol precursor. Another palladium-catalyzed approach is the cross-coupling of 3-methylthiophene-2-carbonyl chloride with various boronic acids to form thienyl ketones, demonstrating the functionalization of the 3-methylthiophene core. tandfonline.comtandfonline.com

Copper-catalyzed reactions also provide powerful tools for thiophene synthesis. For instance, a copper(I)-catalyzed multicomponent reaction can produce fully substituted thiophenes from readily available starting materials in a one-pot manner. acs.org This method involves the simultaneous formation of C-N, C-S, and C-C bonds, offering a direct route to highly functionalized thiophenes. acs.org Copper catalysis is also effective for coupling aldehydes with thiols to form thioesters, a reaction that tolerates the thiophene ring. rsc.org

Rhodium catalysts have been employed for the highly regioselective synthesis of substituted thiophenes through the transannulation reaction between 1,2,3-thiadiazoles and alkynes. organic-chemistry.org This method proceeds via a rhodium thiavinyl carbene intermediate, providing controlled access to specific substitution patterns on the thiophene ring. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Thiophene Derivatives

| Catalyst System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| PdI₂/KI | 1-Mercapto-3-yn-2-ols | Substituted thiophenes | Good to High | acs.org |

| Pd(PPh₃)₄ / Cs₂CO₃ | 3-Methylthiophene-2-carbonyl chloride, Arylboronic acids | 2-Aroyl-3-methylthiophenes | 46-91% | tandfonline.com |

| CuI / Et₃N | Triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolate, N-sulfonyl azides, terminal alkynes | Fully substituted thiophenes | Moderate to Good | acs.org |

| CuCl / DBU | 1-Phenylsulfonylalkylidenethiiranes, Terminal alkynes | Substituted thiophenes | Good | mdpi.com |

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for constructing the thiophene nucleus, which are applicable to the synthesis of this compound. tandfonline.com These often involve multicomponent reactions where three or more reactants combine in a single operation to form a complex product without isolating intermediates. tandfonline.com

One such strategy involves the reaction of terminal alkynes to selectively produce 2,5-disubstituted thiophene derivatives. sioc-journal.cn This procedure includes a C(sp)-C(sp) oxidative coupling, selective hydration, and intramolecular annulation. sioc-journal.cn Another efficient one-pot method for creating trisubstituted thiophenes involves the reaction of 3-morpholino-3-thioxopropanenitrile, cyclohexyl isocyanide, and α-haloketones in water. tandfonline.com

The Gewald reaction is a classic and versatile one-pot synthesis of 2-aminothiophenes, which are important precursors for other thiophene derivatives. impactfactor.orgpharmaguideline.com The reaction condenses an α-cyano ester (or related compound) with a ketone or aldehyde and elemental sulfur in the presence of a base. impactfactor.org For example, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate can be synthesized from ethyl cyanoacetate, acetylacetone, and sulfur. impactfactor.org Subsequent chemical modifications of the resulting aminothiophene could potentially yield this compound.

A one-pot approach has also been described for the synthesis of 3-methylthiophene-2-carboxaldehyde, a direct precursor to the corresponding thiol, starting from intermediates like dialkyl acetals of 2-mercaptoacetaldehyde. google.com

Table 2: Overview of One-Pot Synthetic Strategies for Thiophenes

| Reaction Name/Type | Key Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Multicomponent Reaction | 3-Morpholino-3-thioxopropanenitrile, isocyanide, α-haloketones | Trisubstituted thiophenes | Conducted in water | tandfonline.com |

| Gewald Reaction | Ketone/aldehyde, α-cyano ester, elemental sulfur | 2-Aminothiophenes | Base-catalyzed, versatile for polysubstituted thiophenes | impactfactor.orgpharmaguideline.com |

| Domino Reaction | 1,3-Enynes, mercaptoacetaldehyde | Tetrasubstituted thiophenes | Michael addition, carboannulation, oxidation sequence | organic-chemistry.org |

| C-S Coupling/Heterocyclization | (Z)-triisopropyl-(5-(2-phenylethynyl)oct-4-en-4-ylthio)silane, electrophile | Functionalized thiophenes | C-S bond formation followed by cyclization | mdpi.com |

Bio-based Synthetic Pathways from Renewable Resources

The development of synthetic routes from renewable feedstocks is a major goal in sustainable chemistry. While the field of bio-based organosulfur compounds is still emerging, significant progress has been made in synthesizing thiophene derivatives from biomass. royalsocietypublishing.org

A pioneering study demonstrated the synthesis of 5-methylthiophene-2-thiol (5-MTT), an isomer of the target compound, from levulinic acid. royalsocietypublishing.orgrsc.org Levulinic acid is a key platform chemical derived from the hydrolysis of cellulose, a major component of lignocellulosic biomass. royalsocietypublishing.org The conversion is achieved by reacting levulinic acid with Lawesson's reagent, which serves as a thionating agent. royalsocietypublishing.orgrsc.org This work proves the principle that S-heteroaromatic compounds can be prepared from non-fossil carbon sources. royalsocietypublishing.org

Further research has shown that methyl levulinate, also derived from biomass, can react with elemental sulfur to produce thiophene diesters, representing a more sustainable approach by avoiding phosphorus-based reagents like Lawesson's. researchgate.net Although these methods yield the 5-methyl isomer, they lay the groundwork for future research into producing other isomers, such as this compound, from renewable resources. The challenge remains in developing catalytic systems that can control the regiochemistry of the cyclization of biomass-derived precursors to favor the 3-methyl substitution pattern.

Regioselective Synthesis of Thiophene Thiols

Regioselectivity is paramount when synthesizing a specific isomer like this compound. The challenge lies in controlling the position of the methyl and thiol groups on the thiophene ring. Several strategies have been developed to achieve high regiocontrol in thiophene synthesis.

One powerful technique is the use of directed ortho-metalation, where a functional group on the thiophene ring directs a metalating agent (like n-butyllithium) to a specific adjacent position. Subsequent reaction with an electrophile introduces a substituent at that site. A related approach is the chemo- and regioselective bromine/lithium exchange reaction. mdpi.com For example, starting from 3,5-dibromo-2-trityloxymethylthiophene, the bromine at the 5-position can be selectively exchanged with lithium and then reacted with an electrophile. The remaining bromine at the 3-position can then be exchanged and reacted with a different electrophile, allowing for the controlled, stepwise introduction of substituents. mdpi.com This provides a clear pathway to multi-functionalized thiophenes with defined regiochemistry. mdpi.com

Metal-catalyzed cyclization of carefully designed acyclic precursors is another effective method for achieving regioselectivity. mdpi.com For instance, the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols provides a regioselective route to substituted thiophenes. mdpi.com Similarly, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes is reported to be highly regioselective. organic-chemistry.org The final substitution pattern of the thiophene product is determined by the structure of the acyclic starting materials.

Domino reactions, where a series of intramolecular reactions are triggered by a single event, can also offer high regioselectivity in the formation of complex thiophene structures. researchgate.net

Table 3: Methods for Regioselective Thiophene Synthesis

| Method | Key Principle | Example Application | Reference |

|---|---|---|---|

| Halogen/Lithium Exchange | Selective exchange of a specific halogen atom with lithium, followed by electrophilic quench. | Synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from a dibromo precursor. | mdpi.com |

| Metal-Catalyzed Cyclization | Intramolecular cyclization of a functionalized acyclic precursor where substituent positions are pre-defined. | PdI₂/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. | mdpi.com |

| Iodocyclization | Reaction of 1-mercapto-3-yn-2-ols with molecular iodine to form 3-iodothiophenes. | Conversion of various 1-mercapto-3-yn-2-ols to the corresponding 3-iodothiophene (B1329286) derivatives. | organic-chemistry.org |

| Domino Annulation | A cascade of reactions promoted by a single reagent to form the thiophene ring. | Three-component cascade annulation of β-ketothioamides. | scribd.com |

Chemical Reactivity and Reaction Mechanisms of 3 Methylthiophene 2 Thiol

Fundamental Thiol Reactivity Profiles

The thiol (-SH) group is the primary center of reactivity in 3-methylthiophene-2-thiol, exhibiting reactions typical of organosulfur compounds.

Deprotonation and Nucleophilic Reactivity of the Thiol Group

The hydrogen atom of the thiol group in this compound is acidic and can be removed by a base in a deprotonation reaction. smolecule.com Thiols are generally more acidic than their alcohol counterparts because the larger sulfur atom can better stabilize the resulting negative charge of the conjugate base, known as a thiolate. masterorganicchemistry.com

Upon deprotonation, the compound is converted into the 3-methylthiophene-2-thiolate anion. This thiolate is an excellent nucleophile, significantly more so than the corresponding neutral thiol. smolecule.commasterorganicchemistry.com Its potency allows it to readily participate in various nucleophilic substitution reactions. A classic example is the S_N2 reaction with alkyl halides, which results in the formation of thioethers (sulfides). smolecule.commasterorganicchemistry.com

The nucleophilic strength of a thiolate is directly related to its basicity, a relationship that can be quantified by a Brønsted plot. Kinetic studies on the nucleophilic aromatic substitution (S_NAr) reactions of various thiolate ions have yielded linear Brønsted plots, confirming that the reaction proceeds via a rate-limiting nucleophilic attack by the thiolate. nih.gov Although data for this compound is not specified, the principle applies broadly. A higher pK_a of the parent thiol corresponds to a more basic, and thus more nucleophilic, thiolate. nih.gov

Oxidation Pathways and Disulfide Formation

Oxidation is a characteristic reaction for thiols. smolecule.com The most common pathway involves the coupling of two thiol molecules to form a disulfide (R-S-S-R). smolecule.commasterorganicchemistry.com This conversion of this compound to bis(3-methylthiophen-2-yl) disulfide can be accomplished using a variety of mild oxidizing agents. masterorganicchemistry.comorganic-chemistry.org

The mechanism of oxidation can be complex and is often catalyzed by factors such as the presence of metal ions or the pH of the system. sci-hub.seresearchgate.net A general pathway for thiol-disulfide exchange involves three steps: deprotonation of the thiol to the more reactive thiolate, nucleophilic attack of the thiolate on a disulfide bond, and subsequent dissociation. researchgate.net While vigorous oxidation can lead to further oxidized sulfur species like sulfonic acids, the reaction can typically be controlled at the disulfide stage. sci-hub.sebiolmolchem.com

Condensation Reactions with Carbonyl Compounds

Consistent with general thiol reactivity, this compound can participate in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. smolecule.com In these reactions, the nucleophilic sulfur atom attacks the carbonyl carbon. Under acidic catalysis, this typically leads to the formation of thioacetals (from aldehydes) or thioketals (from ketones). This reaction is a sulfur analog of acetal (B89532)/ketal formation from alcohols.

Advanced Reaction Studies and Mechanistic Insights

Beyond the fundamental reactions of the thiol group, this compound can engage in more complex transformations, particularly with highly reactive species or under conditions that target the thiophene (B33073) ring.

Reactions with Reactive Oxygen Species and Hydroxyl Radicals

The sulfur atom in this compound makes it susceptible to attack by reactive oxygen species (ROS), a reactivity profile with implications for antioxidant activity and atmospheric chemistry. smolecule.complos.org The reaction pathways differ depending on the specific ROS involved. researchgate.net

Hydroxyl Radical (•OH): As a powerful one-electron oxidant, the hydroxyl radical is expected to react rapidly. researchgate.net Studies on similar thiols and on the thiophene core suggest the reaction likely proceeds via hydrogen abstraction from the S-H bond, generating a 3-methylthiophen-2-ylthiyl radical (C₅H₅S-S•). smolecule.comresearchgate.netresearchgate.net

Hydrogen Peroxide (H₂O₂): The reaction with two-electron oxidants like H₂O₂ follows a different path. nih.gov The primary product of the reaction between a thiol and H₂O₂ is a sulfenic acid (-SOH). plos.orgresearchgate.net This sulfenic acid is a key intermediate that can undergo several subsequent reactions: it can be further oxidized to sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H), or it can react with another molecule of the parent thiol to form the corresponding disulfide. plos.orgnih.gov

Nucleophilic Substitution Reactions Involving the Thiophene Ring

Direct nucleophilic aromatic substitution (S_NAr) on the electron-rich thiophene ring is inherently difficult. wikipedia.org The ring system is more susceptible to electrophilic attack, particularly at the C5 position (para to the thiol group). wikipedia.org For a nucleophile to attack the ring, strong activation by electron-withdrawing groups or the presence of a good leaving group is typically required.

While no studies directly report on S_NAr reactions of this compound itself, data from analogous compounds illustrate the challenge. For instance, the reaction of 3-chloro-2-methylthiophene, an isomer of a chlorinated precursor, with a strong nucleophile like hydroxide (B78521) requires harsh conditions, underscoring the high kinetic barrier to substitution on the thiophene ring.

Heterocyclization Reactions and Ring-Closing Processes

This compound serves as a key precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-b]thiophenes. These reactions leverage the nucleophilicity of the thiol group and the reactivity of the thiophene ring to construct a new, annulated ring.

A well-established method for this transformation involves the reaction of a 2-thiophenethiol with a 1,2-dielectrophilic compound, such as bromoacetaldehyde (B98955) acetals. google.comias.ac.in The process typically proceeds in two stages:

S-Alkylation: The thiolate, generated in situ or by the addition of a base, first acts as a nucleophile, displacing a leaving group on the electrophile to form an intermediate sulfide. For instance, reacting 2-thiophenethiol with bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate leads to the formation of 2-((2,2-dimethoxyethyl)thio)thiophene. google.comias.ac.in

Intramolecular Cyclization: The intermediate is then treated with an acid catalyst, such as polyphosphoric acid. google.com This promotes the hydrolysis of the acetal to the corresponding aldehyde, which then undergoes an intramolecular electrophilic substitution reaction. The C3 position of the thiophene ring attacks the aldehyde, leading to cyclization, followed by dehydration to yield the aromatic thieno[2,3-b]thiophene (B1266192) system. google.comias.ac.in

This general strategy is considered an unambiguous synthesis for the thieno[2,3-b]thiophene core structure. ias.ac.in

| Reactant A (Thiol) | Reactant B (Electrophile) | Key Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 2-Thiophenethiol | Bromoacetaldehyde dimethyl acetal | 1) K₂CO₃, Acetone, reflux 2) Polyphosphoric acid, heat | Thieno[2,3-b]thiophene | google.com |

| 3-Thiophenethiol | Bromoacetaldehyde diethyl acetal | - | Thieno[3,2-b]thiophene | ias.ac.in |

Thiol-Thione Tautomerism Investigations

Like other heterocyclic thiols, this compound can theoretically exist in two tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (3-methyl-2,5-dihydrothiophene-2-thione or 3-methyl-4,5-dihydrothiophene-2-thione).

Figure 1: Thiol-thione tautomeric equilibrium for this compound.

Figure 1: Thiol-thione tautomeric equilibrium for this compound.Comprehensive spectroscopic studies on simple thiophenethiols and their derivatives have demonstrated that the equilibrium overwhelmingly favors the thiol tautomer . scispace.comvdoc.pub This preference is attributed to the stability gained from maintaining the aromaticity of the thiophene ring.

Research utilizing various analytical methods provides strong evidence for the predominance of the thiol form:

NMR and IR Spectroscopy: Simple thiophenethiols consistently show characteristic SH stretching bands in their IR spectra and exhibit long-range couplings between the SH proton and ring protons in their NMR spectra. vdoc.pub For 2-thiophenethiols, coupling constants of J(SH-3) = 1.40-1.60 Hz and J(SH-5) = 0.90-1.0 Hz are characteristic identifiers of the thiol structure. vdoc.pub

Ionization Potential Measurements: Mass spectrometry studies analyzing the ionization potentials of gas-phase molecules, including 5-methyl-2-mercaptothiophene and 2,5-dimethyl-3-mercaptothiophene, have confirmed that these compounds exist mainly in their thiol forms. scispace.com

This body of evidence strongly suggests that this compound exists almost exclusively as the aromatic thiol under normal conditions.

| Spectroscopic Method | Key Finding for Thiophenethiols | Conclusion | Reference |

|---|---|---|---|

| IR Spectroscopy | Presence of SH stretching bands (3.94-3.99 µm). | Indicates presence of S-H bond, supporting thiol form. | vdoc.pub |

| NMR Spectroscopy | Observation of J(SH-ring H) couplings. For 2-thiols, J(SH-3) is 1.4-1.6 Hz. | Confirms the proton is on the sulfur atom. | vdoc.pub |

| Mass Spectrometry | Ionization potential measurements in the gas phase. | Data consistent with the thiol form being the major species. | scispace.com |

Carbon-Sulfur Bond Forming Reactions

The thiol group of this compound is nucleophilic and readily participates in reactions to form new carbon-sulfur (C-S) bonds. These reactions are fundamental to modifying the compound and incorporating the 3-methylthienylthio moiety into larger molecules.

S-Alkylation: The most common C-S bond-forming reaction is S-alkylation, where the thiol is treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agent, typically in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. This method is widely applicable for preparing a variety of alkyl thienyl sulfides.

Thio-Michael Addition: this compound can also undergo conjugate addition (Thio-Michael reaction) to α,β-unsaturated carbonyl compounds. In this reaction, the nucleophilic thiol adds to the β-carbon of the Michael acceptor, forming a new C-S bond and resulting in a β-thiocarbonyl product. This reaction provides an efficient route to functionalized thioethers.

| Reaction Type | Electrophile | Product Class | General Mechanism |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (R-X) | Alkyl Thienyl Sulfides | Nucleophilic Substitution (SN2) |

| Thio-Michael Addition | α,β-Unsaturated Carbonyls | β-Thiocarbonyl Compounds | Conjugate Addition |

| S-Acetylation | Acyl Chlorides (RCOCl) | Thioesters | Nucleophilic Acyl Substitution |

Derivatization and Functionalization of 3 Methylthiophene 2 Thiol for Advanced Chemical Structures

Synthesis of Thioether and Related Sulfur-Containing Derivatives

The nucleophilic nature of the thiol group in 3-methylthiophene-2-thiol makes it readily amenable to S-alkylation, a fundamental transformation for the synthesis of thioethers. This reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then undergoes substitution with an alkyl halide or another suitable electrophile. The choice of base and solvent can influence the reaction's efficiency.

Alkylation of thiophenic compounds, including 3-methylthiophene (B123197), has been explored as a method to increase their boiling points, facilitating their removal from fuel streams through distillation. acs.orgacs.orgresearchgate.net This process often utilizes olefins as alkylating agents in the presence of acidic catalysts like zeolites (e.g., HY, HBEA, and HMCM-22). researchgate.netresearchgate.net While this application focuses on the alkylation of the thiophene (B33073) ring, the principles of electrophilic attack can be conceptually extended to the S-alkylation of the thiol group.

In a more direct synthetic approach to thioethers, this compound can be reacted with various alkylating agents under basic conditions. The general reaction scheme is as follows:

Reaction: this compound + R-X → 2-(Alkylthio)-3-methylthiophene + HX

Where R is an alkyl or other organic moiety and X is a leaving group (e.g., halide).

The synthesis of thioethers from thiols is a well-established transformation in organic chemistry, often proceeding via SN2, SNAr, or metal-catalyzed thiolation pathways. acsgcipr.org The high nucleophilicity of thiolate anions makes these reactions generally efficient. thieme-connect.de

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH) | 2-(Methylthio)-3-methylthiophene |

| This compound | Benzyl Bromide | Base (e.g., K₂CO₃) | 2-(Benzylthio)-3-methylthiophene |

| This compound | 2-Methyl-2-butene | Zeolitic Catalyst | Ring-alkylated thioether derivatives |

Formation of Schiff Bases and Methanimine Derivatives

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are versatile intermediates in organic synthesis and are known for their wide range of biological activities. teikyomedicaljournal.com The formation of Schiff bases from thiophene derivatives typically involves the condensation of an amino-substituted thiophene with an aldehyde or ketone. ijcce.ac.irresearchgate.netscispace.com While this compound itself does not possess an amino group for direct Schiff base formation, it can be converted into a suitable precursor, such as an aminothiophene derivative.

Alternatively, the aldehyde or ketone functionality required for condensation can be introduced onto the thiophene ring. For instance, 3-methylthiophene-2-carboxaldehyde can serve as a key intermediate. google.com This aldehyde can then be reacted with various primary amines to yield the corresponding Schiff bases. The general reaction is a condensation reaction, often catalyzed by an acid or base, where water is eliminated. teikyomedicaljournal.com

A typical synthesis route would be:

Functionalization: Conversion of a 3-methylthiophene derivative to introduce an amino or carbonyl group.

Condensation: Reaction of the functionalized thiophene with a primary amine or a carbonyl compound.

For example, the condensation of a thiophene-based aldehyde with an amine is a common method. ijcce.ac.irresearchgate.net

| Thiophene Reactant | Amine/Carbonyl Reactant | Conditions | Product Class |

| 2-Amino-3-methylthiophene derivative | Benzaldehyde | Acid catalyst, reflux | Schiff Base |

| 3-Methylthiophene-2-carboxaldehyde | Aniline | Acid catalyst, reflux | Schiff Base |

| 2-Thiophenemethylamine | 4-Pyridinecarboxaldehyde | Glacial acetic acid, ethanol (B145695) | Methanimine Derivative mdpi.com |

The synthesis of (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine has been reported through the cross-coupling of thiophene amines in the presence of a silver(I) ion, which acts as a catalyst for imine formation. mdpi.com

Halogenation and Functional Group Interconversion Strategies on the Thiophene Ring

Halogenated thiophenes are crucial intermediates in organic synthesis, particularly for metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. jcu.edu.au The regioselectivity of halogenation on the 3-methylthiophene ring is influenced by the directing effect of the methyl group and the reaction conditions.

Halogenation Methods:

Bromination: N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of thiophenes. The reaction conditions can be tuned to achieve mono- or di-bromination. jcu.edu.au

Iodination: N-Iodosuccinimide (NIS) in acetic acid can be used for the iodination of 3-alkylthiophenes, though it may produce a mixture of isomers. jcu.edu.au

Chlorination: Sulfuryl chloride in a polar solvent has been used for the chlorination of alkylthiophenes. jcu.edu.au Benzeneseleninyl chloride in the presence of aluminum chloride is another method for introducing a chlorine atom. jcu.edu.au

Functional Group Interconversion:

Functional group interconversion refers to the transformation of one functional group into another. fiveable.meimperial.ac.uk For halogenated 3-methylthiophene derivatives, common interconversions include:

Lithiation: Halogen-lithium exchange using organolithium reagents (e.g., n-butyllithium) to form highly reactive thienyllithium species. These can then react with various electrophiles. rroij.com

Cross-Coupling Reactions: Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon bonds, linking the thiophene ring to other aromatic or aliphatic moieties. jcu.edu.aucmu.edu

| Starting Material | Reagent(s) | Product | Transformation |

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-methylthiophene | Bromination |

| 3-Methylthiophene | N-Iodosuccinimide (NIS) | 2-Iodo-3-methylthiophene | Iodination |

| 2-Bromo-3-methylthiophene | n-Butyllithium | 3-Methyl-2-thienyllithium | Halogen-Lithium Exchange |

| 2-Bromo-3-methylthiophene | Arylboronic acid, Pd catalyst | 2-Aryl-3-methylthiophene | Suzuki Coupling |

Integration into Complex Heterocyclic Systems

The thiophene ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. These annulated structures often exhibit unique electronic and biological properties. Thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines are two prominent examples of such systems derived from thiophene precursors. researchgate.netmdpi.comijacskros.comekb.eg

The synthesis of thieno[2,3-b]pyridines can be achieved through the cyclization of appropriately functionalized thiophenes. For instance, the reaction of 2-mercaptonicotinonitrile (B1308631) derivatives with chloroacetyl compounds can yield the thieno[2,3-b]pyridine (B153569) core. researchgate.net Similarly, the Gewald reaction, which involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, is a powerful tool for synthesizing 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines. scielo.br

The general strategy involves the construction of a second heterocyclic ring onto the 'b' face of the thiophene ring.

| Thiophene Precursor | Reagents | Fused Heterocyclic System |

| 2-Mercaptonicotinonitrile derivative | Chloroacetyl derivative | Thieno[2,3-b]pyridine researchgate.net |

| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | Thieno[2,3-d]pyrimidine ekb.eg |

| Methyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol ijacskros.com |

These fused systems are of significant interest due to their diverse pharmacological activities. researchgate.netnih.gov

Development of Polymeric and Oligomeric Structures for Chemical Applications

Thiophene-based polymers and oligomers are a class of conducting polymers with applications in electronic devices such as organic field-effect transistors (OFETs) and light-emitting diodes. cmu.edumdpi.com 3-Methylthiophene can be polymerized to form poly(3-methylthiophene), a material whose electronic properties are influenced by the regioregularity of the polymer chain. google.com

Polymerization Methods:

Electrochemical Polymerization: This method involves the anodic oxidation of the monomer on an electrode surface, leading to the formation of a polymer film. google.com The presence of an initiator like 2,2'-bithiophene (B32781) can significantly increase the rate of polymer formation. google.com

Chemical Oxidative Polymerization: Reagents such as iron(III) chloride (FeCl₃) are commonly used to polymerize thiophene derivatives in solution. nih.gov

Oligomer Synthesis:

Well-defined thiophene oligomers are often synthesized using iterative cross-coupling reactions, such as the Stille or Suzuki reactions. cmu.edumdpi.comku.ac.ae This approach allows for precise control over the length and substitution pattern of the oligomer. For instance, a solid-phase synthesis approach using a traceless silyl (B83357) linker has been developed for the preparation of regioregular head-to-tail-coupled oligo(3-arylthiophene)s. cmu.edu This involves an iterative sequence of halogenation and Suzuki cross-coupling. cmu.edu

| Monomer/Precursor | Method | Product |

| 3-Methylthiophene | Electrochemical polymerization | Poly(3-methylthiophene) google.com |

| 3-Methylthiophene | Chemical polymerization with FeCl₃ | Poly(3-methylthiophene) |

| Halogenated 3-arylthiophene | Iterative Suzuki Coupling | Regioregular oligo(3-arylthiophene)s cmu.edu |

| 2,6-Bis(trimethylstannane) derivative & Brominated thiophene derivative | Stille Coupling | π-conjugated thiophene-containing oligomer mdpi.com |

The properties of these polymers and oligomers, such as solubility and conductivity, can be fine-tuned by introducing various substituents onto the thiophene ring. nih.gov

Spectroscopic and Structural Elucidation in 3 Methylthiophene 2 Thiol Research

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in mapping the chemical architecture of 3-methylthiophene-2-thiol. Each method offers a unique window into the molecule's properties, from the vibrations of its chemical bonds to the arrangement of its atoms and the nature of its electronic orbitals.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands that confirm the presence of the thiophene (B33073) ring, the methyl group, and, most importantly, the thiol group.

The key diagnostic band for the thiol functional group is the S-H stretching vibration. This typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. mdpi.com For instance, in related thiol compounds, the S-H stretch is observed near 2558 cm⁻¹. mdpi.com The C-S stretching vibration, which is also characteristic, is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Vibrations associated with the substituted thiophene ring provide further structural confirmation. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically result in one or more bands in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also highly characteristic of the substitution pattern on the thiophene ring. For a 2,3-disubstituted thiophene, these bands can be expected in the 800-900 cm⁻¹ range.

The methyl group attached to the ring at the C3 position will exhibit its own characteristic vibrations. The asymmetric and symmetric C-H stretching modes of the methyl group are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The corresponding deformation (bending) vibrations would appear near 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Interactive Table: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak, Sharp |

| Aromatic C-H Stretch | Thiophene Ring | ~3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Methyl (-CH₃) | ~2960, 2870 | Medium |

| C=C Stretch | Thiophene Ring | ~1600 - 1400 | Medium to Strong |

| C-H Bending (asym) | Methyl (-CH₃) | ~1450 | Medium |

| C-H Bending (sym) | Methyl (-CH₃) | ~1375 | Medium |

| C-S Stretch | Thiol/Thiophene | ~800 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon skeletons of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals for each type of proton. The thiol proton (-SH) is anticipated to appear as a singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found between 3.0 and 4.0 ppm. The two aromatic protons on the thiophene ring will appear as two distinct doublets due to coupling with each other. Based on data from related 3-methylthiophene (B123197) compounds, the proton at C4 (H4) would likely resonate around 6.9 ppm, and the proton at C5 (H5) would be found slightly further downfield, around 7.2 ppm. chemicalbook.com The coupling constant between these two adjacent protons (³JH4-H5) is expected to be approximately 5-6 Hz. The methyl group protons (-CH₃) at the C3 position would appear as a sharp singlet further upfield, typically around 2.2-2.4 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfur atom and the substituents. The carbon atom attached to the thiol group (C2) would be significantly affected, as would the carbon bearing the methyl group (C3). The quaternary carbons, C2 and C3, would likely appear in the 125-140 ppm range. The two CH carbons of the thiophene ring, C4 and C5, are expected to resonate in the aromatic region, typically between 120 and 130 ppm. The methyl carbon (-CH₃) will give a signal at a much higher field, generally in the range of 15-20 ppm.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| -SH (singlet) | 3.0 - 4.0 | C2 (quat.) | 125 - 135 |

| H4 (doublet) | ~6.9 | C3 (quat.) | 135 - 145 |

| H5 (doublet) | ~7.2 | C4 | ~128 |

| -CH₃ (singlet) | 2.2 - 2.4 | C5 | ~125 |

| -CH₃ | 15 - 20 |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives exhibit characteristic absorptions in the UV region due to π → π* transitions within the aromatic ring. For the analogous compound 2-thiophenethiol, the gas-phase UV absorption spectrum shows a broad band between 240 nm and 277.5 nm. rsc.org This absorption is attributed to the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π* ← π transition). A second, more intense absorption band is observed at shorter wavelengths, below 240 nm. rsc.org

The introduction of a methyl group and a thiol group to the thiophene ring in this compound is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted thiophene. Both the methyl group (an electron-donating group) and the thiol group can act as auxochromes, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, the main absorption bands for this compound in a non-polar solvent are predicted to be in the 240-290 nm range. The precise position and intensity of these bands can be influenced by the solvent polarity. biointerfaceresearch.com

Mass Spectrometry (LC ESI/MS, Mass-Analyzed Ion Kinetic Energy Spectroscopy)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₅H₆S₂), the calculated monoisotopic mass is approximately 130.00 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 130. This peak would be the highest mass peak in the spectrum and would confirm the molecular formula. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern, with a notable M+2 peak (at m/z 132) due to the natural abundance of the ³⁴S isotope.

Fragmentation of the molecular ion would provide further structural proof. Common fragmentation pathways for thiophenes involve the loss of substituents or ring cleavage. For this compound, likely fragmentation could include:

Loss of a hydrogen atom to give an ion at m/z 129.

Loss of the SH radical to form a stable methylthienyl cation at m/z 97.

Loss of a methyl radical to give a thiophenethiol cation at m/z 115.

Electrospray ionization (ESI), often coupled with liquid chromatography (LC), is a softer ionization technique. In negative ion mode ESI-MS, this compound would be expected to readily deprotonate to form the [M-H]⁻ ion at m/z 129. Tandem mass spectrometry (MS/MS) on this precursor ion would yield specific fragment ions confirming the structure.

Advanced Structural Analysis Methods

While spectroscopic methods define the connectivity and electronic nature of the molecule, advanced techniques like X-ray crystallography can determine its precise three-dimensional structure in the solid state.

X-ray Crystallography for Solid-State Molecular Architectures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a single-crystal X-ray structure for this compound has not been reported in the public literature. However, analysis of related structures, such as those containing 3-methylthiophen-2-yl moieties, provides insight into the likely solid-state conformation and intermolecular interactions. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis, Reduced Density Gradient)

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry and crystal packing of thiophene derivatives. Techniques such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots provide valuable insights into the nature and strength of these non-covalent interactions.

Hydrogen Bonding: In thiophene-containing crystal structures, hydrogen bonds play a significant role in molecular assembly. While classical N-H···N or O-H···N hydrogen bonds are observed in derivatives with appropriate functional groups, weaker interactions like C-H···S, C-H···π, and N-H···π are also prevalent. nih.govmdpi.comnih.gov For instance, in some cocrystals of terthiophenes, molecules are held together by strong hydrogen bonds, C–H···π, and S···S interactions. mdpi.com The presence of a thiol group (-SH) in this compound introduces the possibility of S-H···S or S-H···π hydrogen bonds, which would influence its crystal packing. Although thiols are generally considered weak hydrogen bond donors, these interactions can be significant in directing molecular aggregation. wikipedia.orglibretexts.org

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular contacts in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule, and the distances from the surface to the nearest nucleus inside and outside the surface (dᵢ and dₑ) are used to create two-dimensional "fingerprint plots." These plots provide a summary of all intermolecular interactions.

For various thiophene derivatives, Hirshfeld surface analysis has revealed the relative contributions of different types of contacts. nih.goviucr.orgnih.gov A common finding is that H···H contacts make up the largest percentage of the surface, reflecting the prevalence of van der Waals forces. nih.goviucr.org Other significant interactions include C···H/H···C and S···H/H···S contacts. nih.goviucr.org In a study of a 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, the Hirshfeld analysis indicated the following contributions to the crystal packing: nih.goviucr.org

| Interaction Type | Contribution (Molecule A) | Contribution (Molecule B) |

| H···H | 57.1% | 57.3% |

| C···H/H···C | 30.7% | 30.7% |

| S···H/H···S | 6.2% | 6.4% |

Red spots on the dₙₒᵣₘ mapped Hirshfeld surface indicate close intermolecular contacts, often corresponding to hydrogen bonds. nih.govmdpi.com

Reduced Density Gradient (RDG) Analysis: RDG analysis is a method to visualize weak non-covalent interactions in real space. It is based on the electron density (ρ) and its gradient. A scatter plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) can distinguish between different types of interactions. researchgate.net

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.

Weak van der Waals interactions are found around sign(λ₂)ρ = 0.

Strong repulsive interactions (e.g., steric clashes) occur at positive values of sign(λ₂)ρ.

The surfaces are typically color-coded, with blue indicating strong attraction, green indicating weak interactions, and red indicating repulsion. researchgate.net This technique provides a qualitative and quantitative picture of the non-covalent interactions governing the molecular structure.

Gas-Phase Spectroscopic Characterization of Radical Cations

The study of radical cations in the gas phase provides fundamental information about their electronic structure, reactivity, and fragmentation pathways. Techniques such as ion trap mass spectrometry and laser-induced fluorescence are employed to investigate these transient species.

Gas-phase reactions of aryl radical cations with neutral molecules, such as 2-butyne, have been studied to understand their reaction mechanisms. rsc.org These studies show that the initial interaction often leads to the formation of an adduct, which can then undergo rearrangement or fragmentation, typically involving the loss of a hydrogen atom or a methyl group. rsc.org

Theoretical studies on the gas-phase oxidation of thiols by hydroxyl radicals indicate that H-atom abstraction from the -SH group is a major reaction pathway. nih.govresearchgate.net This suggests that the S-H bond in the this compound radical cation could be a reactive site.

Kinetic studies of the gas-phase reactions of methyl-substituted thiophenes with nitrate (B79036) radicals have been performed to determine reaction rates and their temperature dependence. For 2-methylthiophene (B1210033) and 3-methylthiophene, the Arrhenius expressions for the reaction with the nitrate radical have been determined, providing quantitative data on their gas-phase reactivity. researchgate.net

| Reactant | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) |

| 2-Methylthiophene | k = (4 ± 2) × 10⁻¹⁶ exp[−(2200 ± 100)/T] |

| 3-Methylthiophene | k = (3 ± 2) × 10⁻¹⁵ exp[−(1700 ± 200)/T] |

These studies on analogous compounds provide a framework for predicting the gas-phase behavior of the this compound radical cation, which would be expected to exhibit rich chemistry involving the thiophene ring, the methyl substituent, and the thiol group.

Conformational Analysis and Rotational Isomerism

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotational isomerism can arise from the rotation of the methyl group and the thiol group relative to the thiophene ring.

The conformational landscape of substituted thiophenes has been explored using spectroscopic techniques, particularly microwave spectroscopy, in conjunction with quantum chemical calculations. A detailed study of the closely related 2-methylthiophene has provided precise information on its equilibrium structure and the barrier to internal rotation of the methyl group. mdpi.com

In 2-methylthiophene, the methyl group is attached to the C2 position of the thiophene ring. The barrier to internal rotation of this methyl group was determined from the analysis of the microwave spectrum. The potential barrier, V₃, hinders the free rotation of the methyl group. The experimentally determined V₃ value for 2-methylthiophene provides a good estimate for the rotational barrier of the methyl group in this compound, as the electronic environment is similar.

For the thiol group at the C2 position, rotation around the C-S bond would lead to different conformers. The relative energies of these conformers would be determined by steric interactions between the thiol hydrogen and the methyl group at the C3 position, as well as potential weak intramolecular hydrogen bonding between the thiol hydrogen and the ring sulfur atom.

Ab initio and density functional theory (DFT) calculations are powerful tools for mapping the potential energy surface of a molecule and identifying its stable conformers and the transition states connecting them. rsc.org For a complete conformational analysis of this compound, one would need to consider the rotation of both the methyl and thiol groups.

The following table summarizes the key rotational parameters determined for the parent isotopologue of 2-methylthiophene, which serve as a reference for understanding the rotational dynamics in similar molecules. mdpi.com

| Parameter | Description | Value |

| A | Rotational Constant | 5354.33 MHz |

| B | Rotational Constant | 2800.72 MHz |

| C | Rotational Constant | 1845.08 MHz |

| V₃ | Barrier to Methyl Internal Rotation | 2.5 kJ/mol |

| δ | Angle between internal rotor axis and a-principal axis | 15.2° |

These parameters are derived from the analysis of the rotational transitions observed in the microwave spectrum and provide a detailed picture of the molecule's geometry and internal dynamics. A similar approach would be necessary to fully characterize the conformational preferences and rotational isomerism of this compound.

Computational and Theoretical Investigations of 3 Methylthiophene 2 Thiol

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are fundamental to computational studies, offering insights into the intrinsic properties of a molecule. These approaches solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. sci-hub.st

DFT calculations are instrumental in performing geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For thiophene (B33073) derivatives, methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to achieve accurate optimized geometries. nih.govnih.gove3s-conferences.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Beyond structural prediction, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting intermolecular interactions. nih.gov

Table 1: Example of Calculated Bond Lengths for Thienothiophene Compounds using DFT (B3LYP/6-31G(d))

This table presents data for related thienothiophene structures to illustrate the type of results obtained from DFT calculations.

| Inter-atomic Distance | T1 (Monothienothiophene) (Å) | T2 (Dithienothiophene) (Å) | T3 (Trithienothiophene) (Å) |

| d1 | 1.36052 | 1.36002 | 1.35998 |

| d2 | 1.44337 | 1.44391 | 1.44391 |

| d3 | 1.38669 | 1.38756 | 1.38773 |

| d4 | 1.44337 | 1.43647 | 1.43627 |

| d5 | 1.36052 | 1.37118 | 1.37141 |

Source: Adapted from E3S Web of Conferences, 2022. researchgate.net

Ab initio and semi-empirical methods are alternative quantum chemical approaches for studying molecular systems.

Ab initio methods , Latin for "from the beginning," solve the Hartree-Fock equations without the use of experimental data, relying solely on fundamental physical constants. researchgate.net Methods such as Møller–Plesset (MP2) and Coupled Cluster (CCSD(T)) provide high accuracy but are computationally expensive, typically limiting their use to smaller molecules. nih.govresearchgate.net They are often used to refine energies for stationary points found on a potential energy surface. nih.govresearchgate.net

Semi-empirical methods are based on the same Hartree-Fock formalism but are significantly faster because they incorporate approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1, PM3, and those found in packages like MOPAC are much quicker than ab initio or DFT approaches, allowing for the study of very large molecular systems. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule being studied being similar to the molecules used for their parameterization. wikipedia.org These methods have been applied to investigate the electronic and optical properties of substituted oligothiophenes. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : The highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, relating to its nucleophilicity. youtube.comossila.com

LUMO : The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, relating to its electrophilicity. youtube.comossila.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. nih.gov A small energy gap suggests the molecule is more reactive and can be easily excited, while a large gap indicates high stability. nih.gov DFT calculations are frequently used to compute the energies of these orbitals. e3s-conferences.org

Table 2: Example of Calculated Frontier Orbital Energies and Energy Gaps for Thiophene Derivatives using DFT

This table presents data for related compounds to illustrate the outputs of FMO analysis.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Thiophene Derivative 8 | B3LYP/6-31G(d,P) | -4.994 | -1.142 | 3.852 |

| Monothienothiophene (T1) | B3LYP/6-31G(d) | -6.180 | -0.624 | 5.556 |

| Dithienothiophene (T2) | B3LYP/6-31G(d) | -5.688 | -1.399 | 4.289 |

| Trithienothiophene (T3) | B3LYP/6-31G(d) | -5.585 | -1.514 | 4.071 |

Source: Adapted from Molecules, 2024 nih.gov and E3S Web of Conferences, 2022. researchgate.net

Reaction Mechanism and Energetic Studies

Computational methods are also vital for exploring how a molecule reacts. By modeling reaction pathways and calculating the associated energy changes, researchers can predict the feasibility and kinetics of chemical processes.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of the positions of its atoms. By mapping the PES, chemists can trace the path of a reaction from reactants to products. nih.gov Key features of a PES include:

Reactants and Products : Located at energy minima on the surface.

Transition States (TS) : Represent the highest energy point along the lowest energy reaction path, corresponding to the energy barrier that must be overcome. nih.gov

Computational studies on related molecules, such as the reaction of 2-methylthiophene (B1210033) with molecular oxygen, have utilized ab initio methods to optimize the geometries of reactants, transition states, and products on the PES. nih.govresearchgate.net This allows for the detailed investigation of complex reaction mechanisms, such as addition/elimination and hydrogen abstraction pathways. nih.govresearchgate.net

Once the stationary points on a PES are identified, thermochemical and kinetic data can be calculated to provide a quantitative understanding of the reaction.

Thermochemical analysis involves calculating changes in thermodynamic quantities like enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. These values determine whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous. For instance, in the oxidation of a related thiol compound, 3-methyl-2-butene-1-thiol, by an OH radical, the reaction pathways were found to be highly exothermic. nih.gov

Kinetic analysis focuses on the rate of a reaction. A key parameter is the activation energy or barrier height, which is the energy difference between the reactants and the transition state. nih.gov A lower barrier height implies a faster reaction rate. Theoretical studies on the reaction of 2-methylthiophene with oxygen found that reaction barriers were significantly high (>30 kcal mol⁻¹), indicating that the process is likely important only at high temperatures. nih.govresearchgate.net

Table 3: Example of Calculated Energetics for OH Radical Addition to 3-Methyl-2-butene-1-thiol

This table showcases the type of thermochemical and kinetic data derived from computational studies on a related thiol.

| Reaction Pathway | Enthalpy Change (kcal mol⁻¹) | Gibbs Free Energy Change (kcal mol⁻¹) | Barrier Height (kcal mol⁻¹) |

| Addition to C2 | -29.4 | -19.5 | -4.1 |

| Addition to C3 | -31.8 | -20.6 | -4.1 |

Source: Adapted from ACS Earth and Space Chemistry, 2024. nih.gov

Adsorption Energy Calculations on Catalyst Surfaces

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the adsorption behavior of thiophene and its derivatives on various catalyst surfaces. These investigations are crucial for understanding the mechanisms of hydrodesulfurization (HDS), a vital industrial process for removing sulfur from fossil fuels. While specific studies on 3-methylthiophene-2-thiol are not prevalent, research on the parent molecule, thiophene, provides significant insights into the adsorption process.

Theoretical calculations have explored the adsorption of thiophene on transition metal surfaces and model catalysts like Molybdenum disulfide (MoS₂). semanticscholar.org The interaction strength is found to vary depending on the metal, with reactive metal surfaces typically leading to strong chemisorption, characterized by significant binding energy and charge transfer between the surface and the molecule. researchgate.net In contrast, coinage metal surfaces tend to exhibit weaker physisorption. researchgate.net The order of interaction strength for thiophene on several transition metals has been reported as Ag < Au < Pd < Rh < Pt. researchgate.net

On MoS₂ cluster models, DFT calculations have been used to determine the preferred adsorption sites and energies, providing a basis for understanding how catalyst structure influences HDS activity. semanticscholar.org These computational models help to predict how substituents on the thiophene ring, such as the methyl and thiol groups in this compound, might alter the adsorption geometry and energy, thereby affecting the efficiency of the desulfurization process.

Prediction of Advanced Material Properties and Interactions

Thiophene derivatives are a significant class of organic compounds investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics, optical data storage, and telecommunications. researchgate.nettcichemicals.com Computational chemistry, primarily using DFT and Time-Dependent DFT (TD-DFT), plays a pivotal role in predicting and understanding the NLO response of these molecules. nih.govjournalirjpac.com The key parameters that quantify NLO properties are the linear polarizability (⟨α⟩) and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov

Theoretical studies have shown that the NLO response in thiophene-based molecules is highly tunable through structural modifications. nih.gov Introducing electron donor and acceptor groups, and extending the π-conjugated system, can significantly enhance NLO properties. nih.govnih.gov For instance, the insertion of thiophene rings as π-spacers has been observed to cause a remarkable increase in the NLO response. researchgate.net A lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap is generally associated with higher polarizability and a more significant NLO effect. nih.gov

Computational screening of designed thiophene derivatives allows for the rational design of materials with superior NLO characteristics. For example, studies on various complex thiophene-containing chromophores have shown that specific structural alterations can lead to substantial increases in hyperpolarizability values, identifying them as promising candidates for NLO materials. nih.govnih.gov

Table 1: Predicted NLO Properties for Various Thiophene Derivatives Note: The following data is for illustrative purposes, compiled from studies on different thiophene derivatives, not specifically this compound.

| Compound Class | Computational Method | Band Gap (eV) | Polarizability (⟨α⟩) (esu) | First Hyperpolarizability (β_tot) (esu) |

| Pyreno-based Chromophore (PYFD2) | M06/6-311G(d,p) | 2.340 | 1.861 x 10⁻²² | 2.376 x 10⁻²⁸ |

| DTS(FBTTh₂)₂-based Derivative (MSTD7) | M06/6-31G(d,p) | 1.333 | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ |

| Thieno[2,3-b]thiophene (B1266192) Derivative | Not Specified | 1.92 | Not Specified | Not Specified |

This table is interactive. Users can sort the columns to compare the properties of different compound classes.

The study of transport properties in materials derived from 3-methylthiophene (B123197) is critical for their application in electronics. While data on the electron transport of monomeric this compound is limited, research into its polymeric form, poly(3-methylthiophene), provides valuable information on its conductance properties.

A notable study investigated the thermal conductance of poly(3-methylthiophene) brushes grown from a surface. nih.gov This research demonstrated that by aligning the polymer chains, the thermal conductivity can be significantly improved. The study reported that poly(3-methylthiophene) brushes can achieve a through-plane thermal conductivity of more than 2 W/(m·K). nih.gov This represents a six-fold increase compared to spin-coated samples of a similar polymer, poly(3-hexylthiophene). nih.gov Such findings are significant as they demonstrate a pathway toward creating materials with high thermal conductivity, which is essential for thermal management in electronic devices.

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.comchemrxiv.org The MEP map displays regions of varying electron potential on the van der Waals surface of a molecule. Different colors represent different potential values: red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas represent intermediate potential.

For thiophene derivatives, MEP analysis helps identify the most reactive sites. In studies of similar molecules like methyl-3-aminothiophene-2-carboxylate, the MEP map reveals that the negative potential is typically localized around electronegative atoms like oxygen and nitrogen, marking them as sites for electrophilic interaction. mdpi.com The hydrogen atoms of an amine group, for instance, would show a positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule like this compound would interact with other molecules, receptors, or surfaces. mdpi.comresearchgate.net

Quantum chemical calculations provide several key parameters, often referred to as global reactivity parameters, that help in quantifying the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov These parameters are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. Important descriptors include chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). nih.govbohrium.com

Chemical Hardness (η) and Softness (σ) : Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. nih.gov It is calculated as half the difference between the ionization potential and electron affinity, which can be approximated by the HOMO-LUMO energy gap. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.gov Softness is the reciprocal of hardness, so "soft" molecules have small energy gaps and are more reactive. nih.gov

Electrophilicity Index (ω) : This index measures the ability of a species to accept electrons, quantifying its electrophilic power. scielo.org.mx It is defined as ω = μ²/2η, where μ is the chemical potential (related to electronegativity). nih.gov A higher electrophilicity index indicates a better electrophile. scielo.org.mx

Studies on various thiophene derivatives have shown that modifications to the molecular structure can tune these reactivity parameters. For example, the introduction of different electron-accepting groups can lower the HOMO-LUMO gap, thereby decreasing hardness, increasing softness, and enhancing polarizability. nih.gov The HOMO-LUMO gap of methyl-3-aminothiophene-2-carboxylate, a related structure, suggests it has low kinetic stability and high chemical reactivity. mdpi.com

Table 2: Quantum Chemical Reactivity Descriptors for Thiophene Derivatives Note: The following data is for illustrative purposes, compiled from studies on different thiophene derivatives, not specifically this compound.

| Compound Class | HOMO-LUMO Gap (eV) | Hardness (η) (eV) | Softness (σ) (eV) |

| Pyreno-based Chromophores | 2.340–2.602 | 0.394–1.302 | 0.384–0.427 |

| DTS(FBTTh₂)₂-based Derivatives | 1.333–1.588 | Low | High |

| Methyl-3-aminothiophene-2-carboxylate | Low | Low | High |

This table is interactive. Users can sort the columns to compare the reactivity parameters of different compound classes.

Applications of 3 Methylthiophene 2 Thiol in Chemical Sciences and Materials Engineering

Role as a Chemical Intermediate and Building Block in Complex Organic Synthesis

3-Methylthiophene-2-thiol is a valuable intermediate in organic synthesis, primarily due to the high reactivity of its thiol group and the electronic properties of the substituted thiophene (B33073) ring. The thiol functionality serves as a potent nucleophile, enabling a variety of chemical transformations that are crucial for the construction of more complex molecular architectures. chemistrysteps.com Thiophene derivatives, in general, are recognized as important pharmacophores in medicinal chemistry, and the specific substitution pattern of this compound makes it a promising starting material for the synthesis of novel therapeutic agents. rsc.orgnih.goveprajournals.comencyclopedia.pub

One of the key applications of thiophenethiols is in the synthesis of fused heterocyclic systems, such as thieno[3,2-b]thiophenes. encyclopedia.pubmdpi.commdpi.comnih.govbeilstein-archives.org These fused-ring systems are of considerable interest due to their excellent optoelectronic properties and are widely used in the development of organic semiconductors. mdpi.com The synthesis of thieno[3,2-b]thiophenes can be achieved through the cyclization of appropriately substituted thiophenes, where the thiol group of a thiophenethiol acts as an intramolecular nucleophile. encyclopedia.pubmdpi.com For instance, a common strategy involves the reaction of a 3-halothiophene bearing an appropriate functional group at the 2-position with a sulfur nucleophile, followed by cyclization. mdpi.com In this context, this compound can be envisioned as a key precursor where the thiol group is already in place for subsequent annulation reactions to form the second thiophene ring.

The nucleophilic nature of the thiolate anion, readily formed by the deprotonation of the thiol group, allows for a range of S-alkylation and S-arylation reactions. chemistrysteps.com These reactions are fundamental in creating new carbon-sulfur bonds, which are integral to the structure of many biologically active molecules and functional materials. The reactivity of thiols and their corresponding thiolates in substitution and addition reactions makes this compound a versatile building block for introducing the 3-methylthiophenyl moiety into larger, more complex structures. chemistrysteps.comyoutube.com

Furthermore, the oxidation of thiols to disulfides is a common transformation that can be utilized to create symmetrical molecules or as a protecting group strategy in multi-step syntheses. chemistrysteps.com The disulfide derived from this compound could serve as a precursor for the controlled release of the active thiol or as a building block for polymers and other materials where disulfide linkages are desired.

The table below summarizes some of the key reactions where this compound can serve as a crucial intermediate.

| Reaction Type | Reagents | Product Type | Significance |

| S-Alkylation/S-Arylation | Alkyl halides, Aryl halides | Thioethers | Formation of new C-S bonds for complex molecule synthesis. |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether adducts | Carbon-sulfur bond formation and functional group manipulation. |